

Unveiling the Therapeutic Potential: A Pharmacological Profile of Anhydrosafflor Yellow B

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Compound of Interest

Compound Name: Anhydrosafflor yellow B

Cat. No.: B2856533

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Introduction

Anhydrosafflor yellow B (AHSYB) is a prominent water-soluble quinochalcone C-glycoside isolated from the dried flowers of *Carthamus tinctorius* L., commonly known as safflower.[1][2] Traditional Chinese medicine has long utilized safflower for its purported effects on blood circulation.[3][4] Modern pharmacological research has begun to elucidate the scientific basis for these traditional uses, with AHSYB emerging as a key bioactive constituent with significant therapeutic potential, particularly in the realms of cerebrovascular and cardiovascular diseases.[3][5][6] This technical guide provides an in-depth overview of the pharmacological profile of AHSYB, summarizing key findings on its pharmacodynamics and mechanism of action. Due to the limited availability of specific pharmacokinetic and toxicological data for AHSYB, information on the closely related and more extensively studied compound, Hydroxysafflor yellow A (HSYA), is provided for comparative context.

Pharmacological Profile

Pharmacodynamics

Anhydrosafflor yellow B exhibits a range of pharmacological activities, with its neuroprotective, antioxidant, and antiplatelet effects being the most prominent.

Neuroprotection in Cerebral Ischemia/Reperfusion Injury:

AHSYB has demonstrated significant neuroprotective effects in both in vitro and in vivo models of cerebral ischemia/reperfusion (I/R) injury.[7][8][9] Studies have shown that AHSYB can effectively reduce infarct volume and improve neurological function in animal models of stroke.[7][9] The underlying mechanisms for this neuroprotection are multifaceted and include the attenuation of oxidative stress and the inhibition of apoptosis.[7][8][9]

Antioxidant Activity:

AHSYB possesses potent antioxidant properties.[8][10][11] In vitro experiments have shown that AHSYB can dose-dependently decrease the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a key indicator of lipid peroxidation, in neuronal cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R).[9] This antioxidant activity is believed to be a cornerstone of its protective effects against I/R-induced cellular damage.[8]

Anti-apoptotic Effects:

In addition to its antioxidant effects, AHSYB has been shown to inhibit apoptosis in neuronal cells.[7][9] This is achieved, in part, by modulating the expression of key apoptosis-related proteins. Specifically, AHSYB has been observed to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax.[7]

Inhibition of Platelet Aggregation:

AHSYB has been identified as an inhibitor of ADP-induced platelet aggregation.[2][12] Safflower extract, which contains AHSYB, has been shown to inhibit human platelet aggregation in a dose-dependent manner.[13][14][15] This antiplatelet activity suggests a potential role for AHSYB in the prevention and treatment of thrombotic diseases.[6]

Mechanism of Action: The SIRT1 Signaling Pathway

A significant body of evidence points to the activation of the Sirtuin 1 (SIRT1) signaling pathway as a key mechanism underlying the neuroprotective effects of AHSYB.[7][8][9] SIRT1 is a NAD⁺-dependent deacetylase that plays a crucial role in cellular stress resistance and survival.[7][8]

Under ischemic conditions, the expression and activity of SIRT1 are often suppressed.[7][8] AHSYB has been shown to upregulate the mRNA and protein expression of SIRT1 both in vitro in primary hippocampal neurons exposed to OGD/R and in vivo in the ischemic brain tissue of rats subjected to middle cerebral artery occlusion (MCAO).[7]

The activation of SIRT1 by AHSYB leads to the deacetylation and subsequent activation of downstream targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1 α).[7][8] The activation of these transcription factors promotes the expression of antioxidant enzymes and anti-apoptotic proteins, thereby contributing to the overall neuroprotective effect.[7][8]

The critical role of the SIRT1 pathway in mediating the effects of AHSYB was demonstrated in studies where the neuroprotective effects of AHSYB were abolished by the use of a specific SIRT1 inhibitor, EX527.[7][8][9]

Quantitative Pharmacological Data

While extensive quantitative data for **Anhydrosafflor yellow B** is not readily available in the public domain, the following tables summarize the available qualitative and semi-quantitative findings for AHSYB, along with more detailed data for the related compound, Hydroxysafflor yellow A (HSYA), for contextual understanding.

Table 1: Pharmacodynamic Effects of **Anhydrosafflor Yellow B** (AHSYB)

Pharmacologic al Effect	Model System	Observed Effect	Concentration/ Dose	Reference(s)
Neuroprotection	Rat Middle Cerebral Artery Occlusion (MCAO) Model	Reduced infarct volume, improved neurological function	Dose-dependent	[7][9]
Primary Hippocampal Neurons (OGD/R)	Increased cell viability, reduced apoptosis	40, 60, 80 μ M	[7][9]	
Antioxidant Activity	Primary Hippocampal Neurons (OGD/R)	Decreased ROS and MDA levels	40, 60, 80 μ M (Dose-dependent)	[9]
Anti-apoptotic Activity	Primary Hippocampal Neurons (OGD/R)	Increased Bcl-2 expression, decreased Bax expression	Not specified	[7]
Antiplatelet Activity	Human Platelets (ADP-induced aggregation)	Inhibition of platelet aggregation (as part of safflower extract)	Dose-dependent (22.3–66.6% inhibition)	[13][15]

Table 2: Pharmacokinetic Parameters of Hydroxysafflor Yellow A (HSYA) in Rats (for comparative context)

It is crucial to note that the following data is for HSYA, not AHSYB. Pharmacokinetic properties can vary significantly even between closely related compounds.

Parameter	Route of Administration	Dose	Value	Reference(s)
Bioavailability	Oral	Not specified	1.2%	[1][16]
Cmax	Oral	100 mg/kg	~1 µg/mL	[17]
Tmax	Oral	Not specified	~10 min	[1]
t1/2 (elimination)	Intravenous	35, 70, 140 mg (in humans)	3.32 h	[1]
Plasma Protein Binding	Intravenous	Not specified	48% - 54.6%	[18]

Table 3: Toxicological Data for Hydroxysafflor Yellow A (HSYA) (for comparative context)

This data is for HSYA and should not be directly extrapolated to AHSYB.

Study Type	Species	Route of Administration	Dose	Findings	Reference(s)
Subchronic Toxicity (90 days)	Rat	Intraperitoneal	180 mg/kg/day	Slight nephrotoxicity	[19]
60 mg/kg/day	Prolonged blood coagulation time	[19]			
20 mg/kg/day	No observed adverse effects	[19]			

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the pharmacological evaluation of

Anhydrosafflor yellow B.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used experimental model of focal cerebral ischemia that mimics human stroke.

- **Animal Preparation:** Male Sprague-Dawley or Wistar rats are anesthetized. Body temperature is maintained at 37°C.
- **Surgical Procedure:** A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a nylon monofilament with a rounded tip is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery.
- **Ischemia and Reperfusion:** The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia. For reperfusion studies, the filament is withdrawn to allow blood flow to resume.
- **Neurological Deficit Scoring:** Neurological function is assessed at various time points after MCAO using a standardized scoring system.
- **Infarct Volume Measurement:** After a set period (e.g., 24 hours), the animals are euthanized, and the brains are removed and sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area unstained (white). The infarct volume is then quantified.

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Neurons

The OGD/R model is an in vitro model that simulates the conditions of ischemia and reperfusion at the cellular level.

- **Cell Culture:** Primary hippocampal or cortical neurons are isolated from embryonic or neonatal rodents and cultured.

- **OGD Induction:** The normal culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specific duration (e.g., 2-4 hours).
- **Reoxygenation:** After the OGD period, the glucose-free medium is replaced with normal, glucose-containing culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂).
- **Assessment of Cell Viability and Injury:** Cell viability can be assessed using assays such as the MTT or CCK-8 assay. Cell death and apoptosis can be measured using LDH assay, TUNEL staining, or flow cytometry with Annexin V/PI staining.

Western Blot Analysis for SIRT1 Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins.

- **Protein Extraction:** Cells or tissues are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.
- **SDS-PAGE:** Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Immunoblotting:** The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., SIRT1, FOXO1, PGC-1 α , Bcl-2, Bax, and a loading control like GAPDH or β -actin).
- **Detection:** The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager. The band intensity is quantified to determine the relative protein expression levels.

Real-Time PCR (RT-PCR) for Gene Expression Analysis

RT-PCR is used to measure the mRNA expression levels of target genes.

- **RNA Extraction:** Total RNA is isolated from cells or tissues.
- **Reverse Transcription:** The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
- **Real-Time PCR:** The cDNA is used as a template for PCR amplification using specific primers for the target genes (e.g., SIRT1, FOXO1, PGC1 α) and a reference gene (e.g., GAPDH or ACTB). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or fluorescently labeled probes.
- **Data Analysis:** The relative expression of the target genes is calculated using the comparative Ct ($\Delta\Delta C_t$) method.

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

- **Tissue/Cell Preparation:** Brain tissue sections or cultured cells are fixed and permeabilized.
- **Labeling:** The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
- **Detection:** If a hapten-labeled dUTP is used, a secondary detection step with an anti-hapten antibody conjugated to a fluorescent dye or an enzyme is performed.
- **Visualization:** The labeled apoptotic cells are visualized and quantified using fluorescence microscopy or light microscopy. The nuclei of apoptotic cells appear brightly labeled.

ELISA for Oxidative Stress Markers

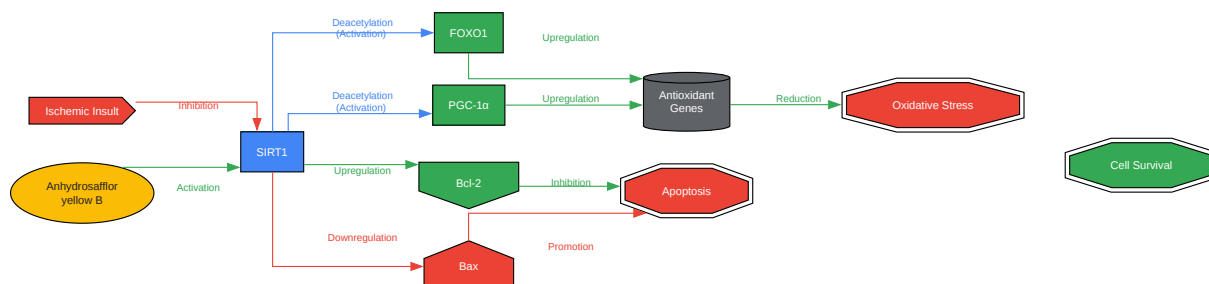
Enzyme-linked immunosorbent assay (ELISA) can be used to quantify the levels of oxidative stress markers in biological samples like serum or cell lysates.

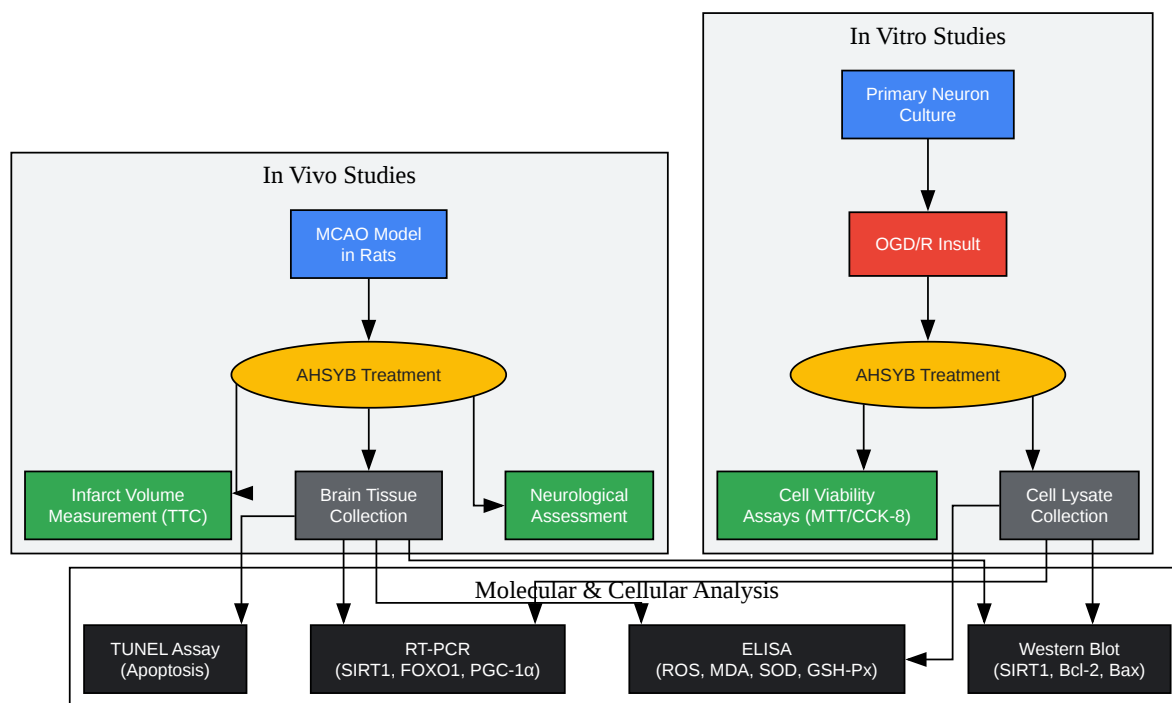
- **Sample Preparation:** Serum or cell lysate samples are collected and prepared according to the specific kit instructions.

- **Assay Procedure:** The assay is typically performed in a 96-well plate pre-coated with a capture antibody specific for the target molecule (e.g., MDA, or for antioxidant enzymes like SOD and GSH-Px, the assay measures their activity).
- **Incubation:** Samples and standards are added to the wells and incubated. A detection antibody, often conjugated to an enzyme, is then added.
- **Substrate Addition:** A substrate for the enzyme is added, resulting in a color change.
- **Measurement:** The absorbance of the color product is measured using a microplate reader. The concentration of the target molecule in the samples is determined by comparing their absorbance to a standard curve.

Visualizations

The following diagrams illustrate key concepts related to the pharmacological profile of **Anhydrosafflor yellow B**.





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